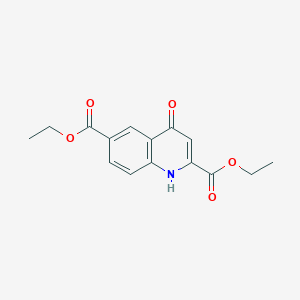
3,4-二氢-2(1H)-喹唑啉硫酮
描述
3,4-Dihydro-2(1H)-quinazolinethione is a heterocyclic compound that is part of the quinazoline family. Quinazolines are known for their diverse biological activities and have been the subject of numerous synthetic studies aimed at developing new therapeutic agents.
Synthesis Analysis
The synthesis of 3,4-dihydro-2(1H)-quinazolines can be achieved through various methods. One approach involves the cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals in an eco-friendly medium such as PEG-400. This method is highly efficient, stereoselective, and environmentally benign, producing excellent yields of the final compounds as single (E)-stereoisomeric forms . Another synthetic route includes the reaction of 2-chloro-4,5-dihydroimidazole with 2-aminoacetophenones to yield novel 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized quinazolines are confirmed using various analytical techniques. For instance, the (E)-stereoisomeric forms of the synthesized 3,4-dihydro-2(1H)-quinazolines were confirmed by 1H NMR and X-ray crystallographic studies . Similarly, the structures of novel 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives were confirmed by elemental analysis, spectral data (IR, 1H- and 13C-NMR), and X-ray crystallographic analysis .
Chemical Reactions Analysis
The reactivity of quinazoline derivatives is quite varied. For example, 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline compounds can undergo 1,3-dipolar cycloaddition reactions with nitrones to give spiro-isoxazolidines . Additionally, substituted 3-amino-1H-quinazoline-2,4-diones can react with urea to yield novel 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are closely related to their molecular structure. The presence of substituents on the quinazoline nucleus can significantly influence the compound's reactivity and physical properties. For instance, the introduction of a methylthio group at the 2-position of quinazolin-4-(3H)-ones has been shown to confer significant analgesic, anti-inflammatory, and antibacterial activities . The chelating behavior of quinazoline (1H,3H)-2,4-dithione with various metal ions has also been studied, providing insights into the coordination chemistry of these compounds .
科学研究应用
抗黑色素生成活性
3,4-二氢-2(1H)-喹唑啉硫酮已被研究其对黑色素生成的抑制活性。研究表明,它们的抗黑色素生成活性是由硫酰胺单元的氢键合能力、硫酮的络合能力和 3 位侧链取代的疏水结合力介导的。对它们的药效团的这种精细理解突出了它们在黑色素生成相关应用中的潜力 (Thanigaimalai 等,2010).
立体选择性合成
已经开发了一种立体选择性合成方法用于新型 3,4-二氢-2(1H)-喹唑啉,在生态友好的反应介质中使用 2-氨基苄胺和 α-氧代烯二硫代缩醛。该方法以其操作简单、产率高和环境友好而著称,使其对可持续化学实践具有重要意义 (Sharma 等,2018).
抗菌特性
3,4-二氢-2(1H)-喹唑啉硫酮的某些衍生物已显示出对革兰氏阳性菌的有效性,突出了它们作为抗菌剂的潜力。这项研究表明特定结构修饰与抗菌功效之间存在相关性 (Hisano 等,1976).
衍生物的合成
已经探索了喹唑啉硫酮及其 S-烷基/芳基衍生物的合成。这些衍生物与广泛的生物活性相关,使其与药物研究相关 (Kaur & Kaur, 2007).
固相合成
3,4-二氢-2(1H)-喹唑啉酮和 3,4-二氢-1H-喹唑啉-2-硫酮的固相合成是另一个研究重点。这种方法可以高效地合成这些化合物,产率高、纯度高,这对于药物开发和研究目的至关重要 (Sun, Zhou, & Kyle, 2001).
缓蚀
最近的研究评估了喹唑啉酮衍生物的电子结构作为缓蚀剂的有效性。这项研究在工业应用中尤为重要,在这些应用中,这些化合物可用于在酸性环境中保护金属 (Saha 等,2016).
安全和危害
The safety data sheet for 3,4-dihydro-2(1H)-quinolinone, a related compound, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
未来方向
Future research could focus on the development of novel synthetic routes towards the formation of these pharmaceutically important scaffolds . For instance, an efficient and stereoselective synthesis of novel 3,4-dihydro-2(1H)-quinazolines has been developed through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals using PEG-400 as an inexpensive, easy to handle, non-toxic, and recyclable reaction medium . This protocol features several attributes such as excellent yields, no work up, green reaction conditions, and being environmentally benign .
作用机制
Target of Action
3,4-Dihydro-2(1H)-quinazolinethione is a type of quinazoline, a class of fused heterocyclic ring systems containing multiple pharmacophores . Quinazolines are well established as biologically and pharmaceutically important compounds . They have been reported to possess diverse biological and therapeutic properties such as inhibition of the epidermal growth factor (EGF) receptors of tyrosine kinase .
Mode of Action
Quinazolines, in general, are known to interact with various targets in both peripheral and central tissues, which includes phosphodiesterase inhibition, blocking of β-adrenergic receptors, antagonism of vasopressin receptors, and interaction with serotonin and dopamine receptors .
Biochemical Pathways
The synthesis of 3,4-dihydro-2(1h)-quinazolines has been developed through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals . This suggests that the compound may interact with biochemical pathways involving these substrates.
Result of Action
Quinazolines have been reported to possess diverse biological and therapeutic properties such as inhibition of the epidermal growth factor (egf) receptors of tyrosine kinase . This suggests that 3,4-dihydro-2(1H)-quinazolinethione may have similar effects.
Action Environment
The synthesis of 3,4-dihydro-2(1h)-quinazolines has been developed using peg-400 as an inexpensive, easy to handle, non-toxic and recyclable reaction medium . This suggests that the compound may be stable under various environmental conditions.
生化分析
Biochemical Properties
3,4-Dihydro-2(1H)-quinazolinethione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides . Additionally, 3,4-dihydro-2(1H)-quinazolinethione interacts with β-adrenergic receptors, vasopressin receptors, and serotonin receptors, influencing various physiological processes . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in therapeutic applications.
Cellular Effects
The effects of 3,4-dihydro-2(1H)-quinazolinethione on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with phosphodiesterases can lead to altered levels of cyclic AMP and cyclic GMP, which are crucial secondary messengers in cell signaling . This modulation can affect various cellular functions, including cell proliferation, differentiation, and apoptosis. Furthermore, 3,4-dihydro-2(1H)-quinazolinethione has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 3,4-dihydro-2(1H)-quinazolinethione exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, its inhibition of phosphodiesterases results in increased levels of cyclic nucleotides, which can activate protein kinase A and other downstream signaling molecules . Additionally, 3,4-dihydro-2(1H)-quinazolinethione can modulate gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcriptional activity of specific genes . These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-dihydro-2(1H)-quinazolinethione have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4-dihydro-2(1H)-quinazolinethione remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism, although the extent of these effects can vary depending on the experimental conditions .
属性
IUPAC Name |
3,4-dihydro-1H-quinazoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNAMTKXQSLQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=S)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394603 | |
| Record name | 3,4-dihydro-1H-quinazoline-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22820-08-2 | |
| Record name | NSC158596 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-dihydro-1H-quinazoline-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate](/img/structure/B3032472.png)
![3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl](/img/structure/B3032473.png)
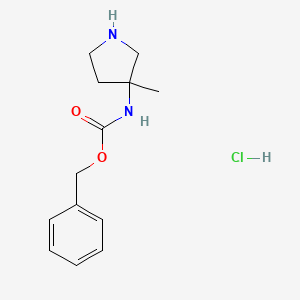
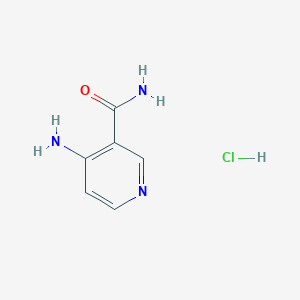
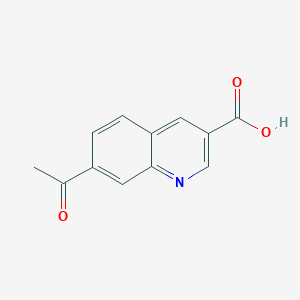

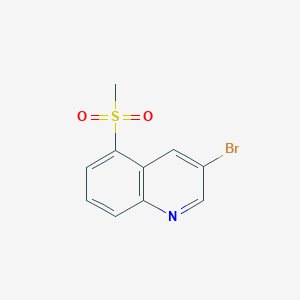
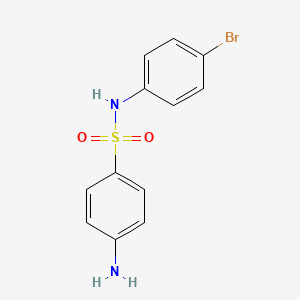
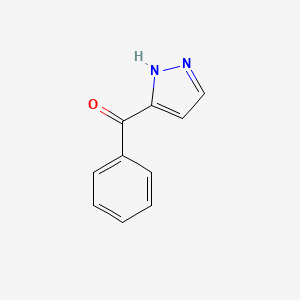



![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B3032494.png)
